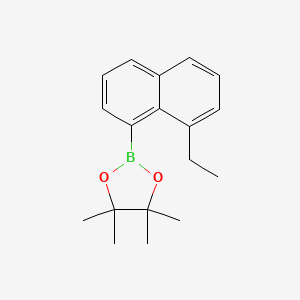
2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a naphthalene ring substituted with an ethyl group at the 8th position and a dioxaborolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 8-ethylnaphthalene with a boronic ester precursor under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, where 8-ethylnaphthalene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate or cesium carbonate are typically employed in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various biaryl compounds .
科学研究应用
2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be utilized in the synthesis of biologically active molecules and pharmaceuticals.
作用机制
The mechanism of action of 2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups, making it useful in the design of enzyme inhibitors and other bioactive compounds. The molecular pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
8-Ethylnaphthalene: A simpler analog without the boronic ester group.
Naphthalene-1-boronic acid: Contains a boronic acid group instead of a boronic ester.
2-Naphthylboronic acid: Another boronic acid derivative with a different substitution pattern.
Uniqueness
2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a naphthalene ring with an ethyl group and a boronic ester moiety. This structure imparts specific reactivity and properties that are valuable in various synthetic and industrial applications .
生物活性
2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound with a complex structure that combines a naphthalene derivative and a dioxaborolane moiety. Its molecular formula is C18H23BO2, and it has a molecular weight of approximately 282.19 g/mol. The compound is characterized by its unique ethylnaphthalene substitution pattern, which influences its reactivity and potential applications in organic synthesis and materials science.
The biological activity of this compound can primarily be attributed to its boron-containing structure, which is known to interact with various biological molecules. Boron compounds often exhibit unique reactivity patterns that can influence cellular processes. The dioxaborolane moiety enhances the compound's stability and reactivity towards nucleophiles and electrophiles, making it a candidate for further biological studies.
Potential Applications
- Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules.
- Materials Science : Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Study 1: Synthesis and Reactivity
A study focused on the synthesis of this compound demonstrated its potential as a reagent in various organic reactions. The compound was shown to react favorably with different nucleophiles, indicating its utility in forming C-B bonds essential for constructing more complex molecular architectures.
Study 2: Biological Interactions
Research investigating the interactions of this compound with biological systems revealed that it could influence enzyme activity related to metabolic pathways. The presence of the boron atom was found to enhance binding affinity towards certain enzymes compared to other non-boronated analogs.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Ethylnaphthalene moiety; boron-containing |
| 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | Lacks naphthalene moiety; simpler structure |
| 2-(7-(tert-Butyl)pyren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | Contains pyrene; different substitution pattern |
Note: The structures can be visualized through chemical drawing software or databases.
属性
分子式 |
C18H23BO2 |
|---|---|
分子量 |
282.2 g/mol |
IUPAC 名称 |
2-(8-ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H23BO2/c1-6-13-9-7-10-14-11-8-12-15(16(13)14)19-20-17(2,3)18(4,5)21-19/h7-12H,6H2,1-5H3 |
InChI 键 |
BMJPUZHZAYDQDK-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















